72% Higher Electron Mobility than Unsubstituted Znq₂ in Organic Field-Effect Transistors
In a direct head-to-head OFET study employing identical device architecture, bis(2-methyl-8-hydroxyquinolinato)zinc(II) (ZnMeq₂) delivered an electron mobility of 1.93 × 10⁻³ cm² V⁻¹ s⁻¹, compared to 1.12 × 10⁻³ cm² V⁻¹ s⁻¹ for the unsubstituted analog bis(8-hydroxyquinolinato)zinc(II) (Znq₂), representing a ~72% enhancement [1].
| Evidence Dimension | Electron mobility (μₑ) |
|---|---|
| Target Compound Data | 1.93 × 10⁻³ cm² V⁻¹ s⁻¹ |
| Comparator Or Baseline | Znq₂: 1.12 × 10⁻³ cm² V⁻¹ s⁻¹ |
| Quantified Difference | ~72% higher (factor of 1.72) |
| Conditions | Bottom-gate top-contact OFET; thermally evaporated channel layer; cross-linked PVP gate insulator; on/off current ratio ~10² |
Why This Matters
Higher electron mobility directly translates to lower drive voltages and faster switching speeds in organic electronic devices, enabling more energy-efficient display and logic applications.
- [1] Palai, A. K., Dhasmana, H., Kumar, A., & Verma, A. (2020). Thin film field effect transistors: Charge transport study in zinc quinolate complexes. Materials Today: Proceedings, 32(Part 3), 301–303. View Source
